

# Independent Verification of Delgocitinib's Therapeutic Potential in Chronic Hand Eczema

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison of Performance with Alternative Treatments Supported by Experimental Data

This guide provides a comprehensive analysis of the therapeutic potential of Delgocitinib for the treatment of chronic hand eczema (CHE). Aimed at researchers, scientists, and drug development professionals, this document objectively compares Delgocitinib's performance with other therapeutic alternatives, supported by data from key clinical trials.

#### **Mechanism of Action: A Targeted Approach**

Delgocitinib is a pan-Janus kinase (JAK) inhibitor. Its therapeutic effect stems from the modulation of the JAK-STAT signaling pathway, which is crucial in the inflammatory processes underlying chronic hand eczema. By inhibiting JAK1, JAK2, JAK3, and TYK2, Delgocitinib effectively downregulates the signaling of multiple pro-inflammatory cytokines involved in the pathogenesis of the disease.

## Comparative Efficacy of Delgocitinib and Alternatives

The following tables summarize the quantitative data from pivotal clinical trials, offering a clear comparison of Delgocitinib against a placebo and the oral retinoid, Alitretinoin.

Table 1: Efficacy of Delgocitinib in Moderate to Severe Chronic Hand Eczema (DELTA 1 & DELTA 2 Trials)



| Outcome Measure                                                          | DELTA 1 Trial[1][2][3][4] | DELTA 2 Trial[1][2][3][5][6] |  |
|--------------------------------------------------------------------------|---------------------------|------------------------------|--|
| Primary Endpoint                                                         |                           |                              |  |
| IGA-CHE Treatment Success<br>at Week 16 (Delgocitinib vs.<br>Vehicle)    | 19.7% vs. 9.9% (p=0.006)  | 29.1% vs. 6.9% (p<0.001)     |  |
| Key Secondary Endpoints                                                  |                           |                              |  |
| HECSI-75 at Week 16<br>(Delgocitinib vs. Vehicle)                        | 49.2% vs. 23.5% (p<0.001) | Not explicitly stated        |  |
| HECSI-90 at Week 16<br>(Delgocitinib vs. Vehicle)                        | 29.5% vs. 12.3% (p<0.001) | Not explicitly stated        |  |
| ≥4-point improvement in DLQI<br>at Week 16 (Delgocitinib vs.<br>Vehicle) | 74.4% vs. 50.0% (p<0.001) | Not explicitly stated        |  |

Table 2: Comparative Efficacy of Delgocitinib vs. Oral Alitretinoin (DELTA FORCE Trial)

| Outcome Measure                                                                  | Delgocitinib Cream                            | Oral Alitretinoin                         |
|----------------------------------------------------------------------------------|-----------------------------------------------|-------------------------------------------|
| Primary Endpoint                                                                 |                                               |                                           |
| Change from baseline in<br>HECSI score at Week 12                                | Statistically significant greater improvement | Less improvement compared to Delgocitinib |
| Secondary Endpoints                                                              |                                               |                                           |
| IGA-CHE Treatment Success<br>at Week 12                                          | Superior                                      | Inferior                                  |
| HECSI-90 at Week 12                                                              | Superior                                      | Inferior                                  |
| Change in Hand Eczema<br>Symptom Diary (HESD) itch<br>and pain scores at Week 12 | Superior                                      | Inferior                                  |

Table 3: Efficacy of Oral Alitretinoin in Severe Chronic Hand Eczema (BACH Study)



| Outcome Measure                              | Alitretinoin 30 mg | Alitretinoin 10 mg | Placebo |
|----------------------------------------------|--------------------|--------------------|---------|
| Primary Endpoint                             |                    |                    |         |
| PGA "clear" or "almost clear" at 12-24 weeks | 48%                | 28%                | 17%     |

# Experimental Protocols: A Closer Look at the Methodologies Delgocitinib Phase 3 Program (DELTA 1 & DELTA 2)[1][2] [3][4]

- Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled, parallel-group trials.
- Participant Population: Adults (≥18 years) with moderate to severe chronic hand eczema (IGA-CHE score of 3 or 4) who had an inadequate response to or were intolerant of topical corticosteroids.
- Intervention: Patients were randomized (2:1) to receive either Delgocitinib cream 20 mg/g or a vehicle cream, applied twice daily for 16 weeks.
- Primary Endpoint: The proportion of patients achieving an Investigator's Global Assessment for Chronic Hand Eczema (IGA-CHE) score of 0 (clear) or 1 (almost clear) with at least a 2-step improvement from baseline at week 16.
- Key Secondary Endpoints:
  - Percentage of patients achieving at least a 75% (HECSI-75) and 90% (HECSI-90)
     reduction in the Hand Eczema Severity Index (HECSI) from baseline.
  - Proportion of patients with at least a 4-point improvement in the Dermatology Life Quality Index (DLQI).

### Alitretinoin BACH Study[7][8][9][10]



- Study Design: A large, multicenter, randomized, double-blind, placebo-controlled trial.
- Participant Population: 1,032 patients with severe chronic hand eczema refractory to potent topical corticosteroids.
- Intervention: Patients were randomized to receive oral Alitretinoin (10 mg or 30 mg) or a placebo once daily for up to 24 weeks.
- Primary Endpoint: The proportion of patients achieving a Physician's Global Assessment (PGA) rating of "clear" or "almost clear" hands at the end of treatment.

## **Visualizing the Pathways and Processes**

To further elucidate the mechanism and experimental design, the following diagrams are provided.



Click to download full resolution via product page

Delgocitinib's Mechanism of Action





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. research.regionh.dk [research.regionh.dk]



- 2. Efficacy and safety of delgocitinib cream in adults with moderate to severe chronic hand eczema (DELTA 1 and DELTA 2): results from multicentre, randomised, controlled, double-blind, phase 3 trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. event.fourwaves.com [event.fourwaves.com]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Independent Verification of Delgocitinib's Therapeutic Potential in Chronic Hand Eczema]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028012#independent-verification-of-delgrandine-s-therapeutic-potential]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com